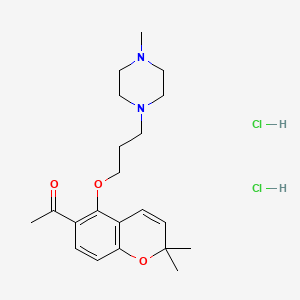
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride is a complex organic compound with a unique structure that combines elements of benzopyran and piperazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the benzopyran intermediate with a piperazine derivative, often facilitated by nucleophilic substitution reactions.
Final Assembly and Purification: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
科学的研究の応用
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzopyran derivatives, piperazine-containing compounds, or molecules with similar functional groups.
Uniqueness: The specific combination of benzopyran and piperazine moieties, along with the unique substitution pattern, distinguishes this compound from others. Its unique structure may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
特性
CAS番号 |
148711-88-0 |
|---|---|
分子式 |
C21H32Cl2N2O3 |
分子量 |
431.4 g/mol |
IUPAC名 |
1-[2,2-dimethyl-5-[3-(4-methylpiperazin-1-yl)propoxy]chromen-6-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C21H30N2O3.2ClH/c1-16(24)17-6-7-19-18(8-9-21(2,3)26-19)20(17)25-15-5-10-23-13-11-22(4)12-14-23;;/h6-9H,5,10-15H2,1-4H3;2*1H |
InChIキー |
ICBOZBXCROCBKI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)OCCCN3CCN(CC3)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



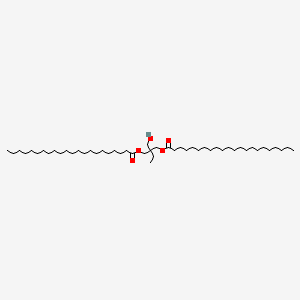
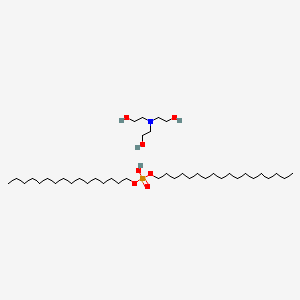
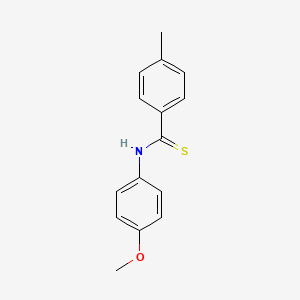
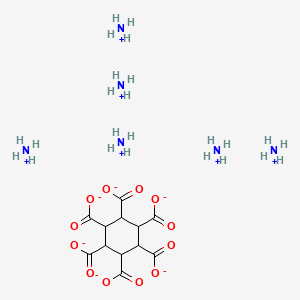

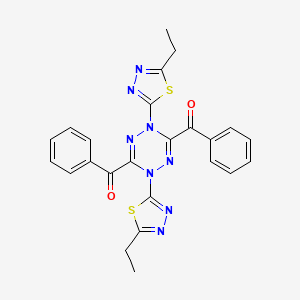
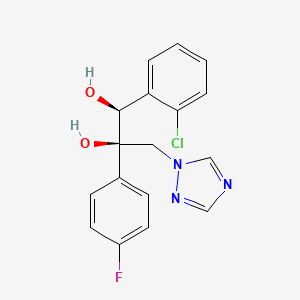
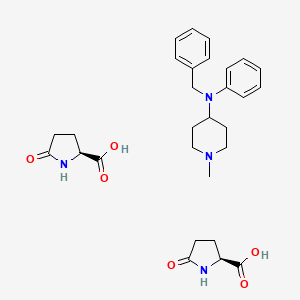
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)




